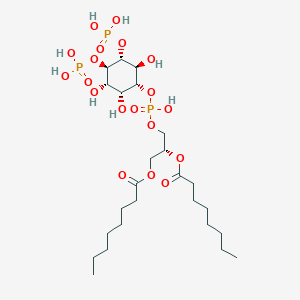

PtdIns-(4,5)-P2 (1,2-dioctanoyl)

Description

Properties

IUPAC Name |

[(2R)-3-[hydroxy-[(1R,2R,3S,4R,5R,6S)-2,3,6-trihydroxy-4,5-diphosphonooxycyclohexyl]oxyphosphoryl]oxy-2-octanoyloxypropyl] octanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H49O19P3/c1-3-5-7-9-11-13-18(26)39-15-17(41-19(27)14-12-10-8-6-4-2)16-40-47(37,38)44-23-20(28)21(29)24(42-45(31,32)33)25(22(23)30)43-46(34,35)36/h17,20-25,28-30H,3-16H2,1-2H3,(H,37,38)(H2,31,32,33)(H2,34,35,36)/t17-,20-,21+,22+,23-,24-,25-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNCEHRXXWQMPK-MJUMVPIBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)OCC(COP(=O)(O)OC1C(C(C(C(C1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC(=O)OC[C@H](COP(=O)(O)O[C@@H]1[C@@H]([C@@H]([C@H]([C@@H]([C@H]1O)OP(=O)(O)O)OP(=O)(O)O)O)O)OC(=O)CCCCCCC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H49O19P3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Pivotal Role of Phosphatidylinositol 4,5-bisphosphate in Clathrin-Mediated Endocytosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of the plasma membrane, is a critical regulator of clathrin-mediated endocytosis (CME). Its spatial and temporal regulation governs the recruitment and function of a multitude of endocytic proteins, thereby orchestrating the intricate process of vesicle formation, from initiation and cargo selection to membrane scission. This technical guide provides an in-depth exploration of the function of PtdIns(4,5)P2 in CME, with a focus on its interactions with key molecular players. We present a compilation of quantitative data, detailed experimental protocols for studying PtdIns(4,5)P2 dynamics and function, and visual representations of the associated signaling pathways and experimental workflows to facilitate a comprehensive understanding for researchers and professionals in drug development.

Introduction

Clathrin-mediated endocytosis is a fundamental cellular process responsible for the internalization of a wide array of molecules, including nutrients, hormones, and signaling receptors.[1] This process is initiated by the assembly of a clathrin coat on the cytoplasmic face of the plasma membrane, leading to the formation of a clathrin-coated pit (CCP).[2] The CCP then invaginates and pinches off to form a clathrin-coated vesicle (CCV), which transports its cargo into the cell. The fidelity and efficiency of CME are critically dependent on the localized synthesis and turnover of PtdIns(4,5)P2.[3][4] This phosphoinositide acts as a molecular beacon, recruiting and modulating the activity of essential endocytic machinery.[5]

The di-octanoyl form of PtdIns(4,5)P2 is a synthetic, water-soluble analog that is frequently utilized in in vitro studies to investigate the lipid-protein interactions central to CME.[6][7] Understanding the precise functions of PtdIns(4,5)P2 in this pathway is paramount for elucidating fundamental cellular mechanisms and for the development of therapeutic strategies that target cellular uptake processes.

The Multifaceted Functions of PtdIns(4,5)P2 in Clathrin-Mediated Endocytosis

PtdIns(4,5)P2 plays a central role in multiple, distinct stages of CME, from the initial recruitment of adaptor proteins to the final membrane fission event.

Initiation and Stabilization of Clathrin-Coated Pits

The initiation of a CCP is a tightly regulated process that begins with the recruitment of the heterotetrameric adaptor protein 2 (AP2) complex to the plasma membrane. PtdIns(4,5)P2 is a key determinant in this recruitment. The α and µ2 subunits of AP2 contain binding sites for PtdIns(4,5)P2, and this interaction is crucial for the initial targeting of AP2 to the plasma membrane.[8][9] This binding induces a conformational change in AP2, exposing its cargo-binding sites and facilitating the recruitment of clathrin triskelia.[1]

Depletion of PtdIns(4,5)P2 from the plasma membrane leads to a dramatic reduction in the number of CCPs and a dissociation of AP2 from the membrane, highlighting the essential role of this phosphoinositide in CCP nucleation.[5][10] Furthermore, the balance between PtdIns(4,5)P2 synthesis and turnover is critical for the stabilization and maturation of nascent CCPs.[3][4]

Recruitment and Regulation of Accessory Proteins

Beyond AP2, a host of other endocytic accessory proteins are recruited to the forming CCP through their interaction with PtdIns(4,5)P2. These proteins contain various phosphoinositide-binding domains, such as the pleckstrin homology (PH) domain, the ENTH/ANTH domain, and BAR domains.[11][12][13]

-

Epsin and AP180: These proteins, containing ANTH domains, bind to PtdIns(4,5)P2 and are involved in membrane curvature generation and clathrin assembly.[8][11]

-

Dynamin: This large GTPase, which mediates the final scission of the vesicle neck, contains a PH domain that binds to PtdIns(4,5)P2.[14][15] This interaction is crucial for targeting dynamin to the neck of the invaginated CCP.[16]

Membrane Curvature and Fission

The generation of membrane curvature is a fundamental aspect of vesicle formation. PtdIns(4,5)P2 contributes to this process both directly, through its conical shape that can induce negative membrane curvature, and indirectly, by recruiting proteins with membrane-bending capabilities. Proteins containing BAR domains, such as amphiphysin (B1176556) and endophilin, are recruited to the neck of the CCP in a PtdIns(4,5)P2-dependent manner and play a crucial role in sensing and promoting membrane curvature.[13]

The culmination of CME is the fission of the vesicle from the plasma membrane, a process orchestrated by dynamin. The binding of dynamin's PH domain to PtdIns(4,5)P2 at the vesicle neck is thought to be a critical step in its assembly and the subsequent GTP-hydrolysis-driven membrane scission.[14][17]

Quantitative Data on PtdIns(4,5)P2 Interactions in CME

The interactions between PtdIns(4,5)P2 and the endocytic machinery have been quantified in numerous studies. The following tables summarize key binding affinities and the effects of PtdIns(4,5)P2 concentration on CME.

Table 1: Binding Affinities of Endocytic Proteins for PtdIns(4,5)P2

| Protein | Domain | Method | Kd | Reference(s) |

| Dynamin-1 | PH domain (monomeric) | Isothermal Titration Calorimetry | ~1-4 mM | [18] |

| Dynamin-1 | Full-length (oligomeric) | Surface Plasmon Resonance | 205 ± 126 nM | [18] |

| Dynamin-1 | Full-length | Surface Plasmon Resonance | 130 ± 10 nM | [19] |

| AP2 core | - | Biolayer Interferometry | ~10 µM (for FCHO1/2 linker) | [1] |

| Btk | PH domain | BIAcore | ~8 µM | [15] |

Table 2: Effects of PtdIns(4,5)P2 Depletion on Clathrin-Coated Pit Dynamics

| Experimental Condition | Measured Parameter | Effect | Reference(s) |

| Rapamycin-induced PtdIns(4,5)P2 depletion | Average intensity of clathrin puncta | ~20% reduction | [5] |

| Ionomycin-induced PtdIns(4,5)P2 depletion | Number of clathrin (LCa-GFP) spots | ~90% decrease | [10] |

| Rapamycin-induced PtdIns(4,5)P2 depletion | Dissociation of AP2 from plasma membrane | Near complete | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of PtdIns(4,5)P2 in clathrin-mediated endocytosis.

Protein-Lipid Overlay Assay

This assay is a straightforward method to screen for interactions between a protein of interest and various lipids, including PtdIns(4,5)P2.

Materials:

-

Nitrocellulose membrane (0.2 µm)

-

PtdIns-(4,5)-P2 (1,2-dioctanoyl) and other lipids of interest

-

Purified recombinant protein of interest (e.g., GST-tagged)

-

Blocking buffer (e.g., 3-5% fatty acid-free BSA in TBST)

-

Primary antibody against the protein tag (e.g., anti-GST)

-

HRP-conjugated secondary antibody

-

ECL detection reagents and X-ray film or digital imager

Procedure:

-

Spot serial dilutions of lipids (e.g., starting from 100 pmol) onto a nitrocellulose membrane and allow to dry completely.[13][20]

-

Block the membrane with blocking buffer for 1-2 hours at room temperature.[13]

-

Incubate the membrane with the purified protein of interest (e.g., 1 µg/ml in blocking buffer) overnight at 4°C with gentle agitation.[13]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the primary antibody in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the bound protein using ECL reagents.

In Vitro Reconstitution of Clathrin-Coated Vesicle Formation

This assay allows for the study of the minimal components required for CCP budding and vesicle formation from purified plasma membranes.

Materials:

-

Highly purified plasma membranes

-

Cytosol extract

-

ATP

-

Buffer containing physiological salt concentrations and Ca2+

-

Transmission electron microscope

Procedure:

-

Isolate highly purified plasma membranes from cells.[3]

-

Incubate the plasma membranes with cytosol extract, ATP, and Ca2+ at 37°C for 5-10 minutes.[3]

-

Fix the membranes and prepare them for transmission electron microscopy.

-

Analyze the membranes for the presence of invaginated and budded clathrin-coated vesicles.[3]

A more recent protocol utilizes liposomes with specific lipid compositions and purified proteins to reconstitute budding.[21]

Total Internal Reflection Fluorescence (TIRF) Microscopy for Live-Cell Imaging of CCP Dynamics

TIRF microscopy is a powerful technique to visualize the dynamics of CCPs at the plasma membrane of living cells with high signal-to-noise ratio.[17][22][23][24]

Materials:

-

Adherent cell line (e.g., HeLa, BSC-1)

-

Plasmids encoding fluorescently tagged endocytic proteins (e.g., clathrin-light-chain-eGFP, AP2-mCherry)

-

Transfection reagent

-

Glass-bottom dishes or coverslips

-

TIRF microscope equipped with appropriate lasers, filters, and a sensitive camera

Procedure:

-

Seed cells on glass-bottom dishes or coverslips.

-

Transfect cells with plasmids encoding the fluorescently tagged proteins of interest.[22]

-

Allow cells to express the proteins for 24-48 hours.

-

Before imaging, replace the culture medium with an appropriate imaging medium.

-

Mount the dish on the TIRF microscope stage.

-

Acquire time-lapse image series of the ventral plasma membrane, focusing on the dynamics of the fluorescently tagged proteins.[22]

-

Analyze the acquired movies to quantify CCP lifetimes, intensities, and dynamics using appropriate image analysis software.[22]

Rapamycin-Inducible PtdIns(4,5)P2 Depletion

This chemogenetic tool allows for the acute and reversible depletion of PtdIns(4,5)P2 from the plasma membrane, enabling the study of the immediate effects on CME.[25][26][27][28]

Principle: The system typically consists of two components: a PtdIns(4,5)P2 5-phosphatase (e.g., Inp54p) fused to FKBP12, and a plasma membrane-anchored FRB domain.[27] The addition of rapamycin (B549165) induces the heterodimerization of FKBP12 and FRB, recruiting the phosphatase to the plasma membrane where it rapidly hydrolyzes PtdIns(4,5)P2.[27]

Procedure:

-

Co-transfect cells with plasmids encoding the two components of the system, along with fluorescently tagged markers for CME.

-

Perform live-cell imaging using TIRF or confocal microscopy.

-

Acquire a baseline recording of CCP dynamics.

-

Add rapamycin to the imaging medium to induce PtdIns(4,5)P2 depletion.[27]

-

Continue to acquire images to observe the acute effects on CCP formation, stability, and protein recruitment.

Quantitative Transferrin Uptake Assay

This assay measures the rate of CME by quantifying the internalization of fluorescently labeled transferrin, a classic cargo of this pathway.[4][6][29][30][31]

Materials:

-

Adherent cells

-

Fluorescently labeled transferrin (e.g., Alexa Fluor 594-transferrin)

-

Acidic wash buffer (to remove surface-bound transferrin)

-

Fluorescence microscope or plate reader

Procedure:

-

Incubate cells with fluorescently labeled transferrin for various time points.[4]

-

To measure internalization, wash the cells with an acidic buffer to strip off any surface-bound transferrin.

-

Fix the cells.

-

Quantify the internalized fluorescence per cell using automated fluorescence microscopy and image analysis software.[4][30]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the core signaling pathway of PtdIns(4,5)P2 in CME and a typical experimental workflow for studying its function.

Caption: PtdIns(4,5)P2 signaling cascade in clathrin-mediated endocytosis.

Caption: Experimental workflow for TIRF microscopy analysis of CCP dynamics.

Conclusion

PtdIns(4,5)P2 is an indispensable regulator of clathrin-mediated endocytosis, acting at multiple stages to ensure the efficient and accurate internalization of cargo. Its role as a platform for the recruitment and activation of key endocytic proteins underscores its importance in cellular physiology. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further unravel the complexities of CME and to explore novel therapeutic avenues that target this fundamental cellular process. A thorough understanding of the molecular interactions governed by PtdIns(4,5)P2 will undoubtedly pave the way for innovative strategies to modulate cellular uptake in various disease contexts.

References

- 1. FCHO controls AP2’s initiating role in endocytosis through a PtdIns(4,5)P2-dependent switch - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol-(4,5)-bisphosphate regulates clathrin-coated pit initiation, stabilization, and size - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Reconstitution of clathrin-coated pit budding from plasma membranes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Quantitative analysis of transferrin cycling by automated fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dissecting the role of PtdIns(4,5)P2 in endocytosis and recycling of the transferrin receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Analysis of transferrin recycling in mitotic and interphase HeLa cells by quantitative fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. PI(4,5)P2-binding effector proteins for vesicle exocytosis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sorting it out: AP-2 and alternate clathrin adaptors in endocytic cargo selection - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Clathrin mediated endocytosis - Methods and Protocols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Loss of endocytic clathrin-coated pits upon acute depletion of phosphatidylinositol 4,5-bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PtdIns(4,5)P2 turnover is required for multiple stages during clathrin- and actin-dependent endocytic internalization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pleckstrin Homology (PH) domains and phosphoinositides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Protein-lipid overlay assay [bio-protocol.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Clathrin-mediated endocytosis: Research from the McMahon lab in Cambridge on the molecular mechanism of CCV formation [www2.mrc-lmb.cam.ac.uk]

- 17. Live-Cell Total Internal Reflection Fluorescence (TIRF) Microscopy to Investigate Protein Internalization Dynamics | Springer Nature Experiments [experiments.springernature.com]

- 18. A possible effector role for the pleckstrin homology (PH) domain of dynamin - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Dynamin GTPase regulation is altered by PH domain mutations found in centronuclear myopathy patients - PMC [pmc.ncbi.nlm.nih.gov]

- 20. liverpool.ac.uk [liverpool.ac.uk]

- 21. researchgate.net [researchgate.net]

- 22. Video: Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy [jove.com]

- 23. kirchhausen.hms.harvard.edu [kirchhausen.hms.harvard.edu]

- 24. Visualizing Clathrin-mediated Endocytosis of G Protein-coupled Receptors at Single-event Resolution via TIRF Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Biological constraints limit the use of rapamycin-inducible FKBP12-Inp54p for depleting PIP2 in dorsal root ganglia neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Acute depletion of plasma membrane phosphatidylinositol 4,5-bisphosphate impairs specific steps in endocytosis of the G-protein-coupled receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. Quantitative analysis of transferrin uptake into living cells at single-molecule level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. researchgate.net [researchgate.net]

- 31. Quantitative analysis of transferrin uptake into living cells at single-molecule level. | Semantic Scholar [semanticscholar.org]

The Pivotal Interaction of 1,2-Dioctanoyl-PtdIns(4,5)P2 with the Actin Cytoskeleton: A Technical Guide for Researchers

An in-depth exploration of the molecular mechanisms, signaling pathways, and experimental methodologies governing the dynamic interplay between the key signaling lipid, 1,2-dioctanoyl-phosphatidylinositol-(4,5)-bisphosphate, and the actin cytoskeleton.

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals investigating the intricate relationship between the synthetic, cell-permeable phosphoinositide, 1,2-dioctanoyl-PtdIns(4,5)P2 (diC8-PIP2), and the actin cytoskeleton. Here, we delve into the core principles of this interaction, providing quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Introduction: PtdIns(4,5)P2 as a Master Regulator of Actin Dynamics

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a minor phospholipid component of the inner leaflet of the plasma membrane, yet it plays a crucial role in orchestrating a multitude of cellular processes.[1][2][3] Its strategic location and ability to interact with a wide array of proteins make it a central hub for signal transduction, linking extracellular cues to intracellular responses. One of the most significant functions of PIP2 is its profound influence on the organization and dynamics of the actin cytoskeleton.[3][4]

The actin cytoskeleton, a dynamic network of filamentous actin (F-actin), is fundamental to cell morphology, motility, division, and intracellular transport. The continuous remodeling of this network, through processes of polymerization, depolymerization, branching, and bundling, is tightly controlled by a cohort of actin-binding proteins (ABPs). PIP2 directly interacts with many of these ABPs, modulating their activity and subcellular localization, thereby exerting precise spatiotemporal control over actin dynamics.[5][6]

The use of synthetic, cell-permeable analogs of PIP2, such as 1,2-dioctanoyl-PtdIns(4,5)P2, has been instrumental in dissecting the specific roles of this signaling lipid. The short dioctanoyl acyl chains of diC8-PIP2 facilitate its delivery across the cell membrane and its incorporation into cellular membranes, allowing for the direct investigation of its effects on the actin cytoskeleton in living cells and in in vitro reconstituted systems.

Quantitative Data: PtdIns(4,5)P2 Interaction with Key Actin-Binding Proteins

The interaction of PtdIns(4,5)P2 with various actin-binding proteins has been characterized quantitatively, revealing a range of binding affinities and functional consequences. While specific data for the 1,2-dioctanoyl version is limited in the literature, the following tables summarize the known quantitative effects of PtdIns(4,5)P2 on key ABPs, which are expected to be mimicked by diC8-PIP2 in experimental settings.

| Actin-Binding Protein | PtdIns(4,5)P2 Binding Affinity (C₅₀/K_d) | Effect of PtdIns(4,5)P2 Binding on Protein Activity | References |

| Cofilin | C₅₀: ~11 µM (for D122K mutant) | Inhibits F-actin severing and depolymerizing activity.[7][8] | [7][8] |

| Profilin | Binds with high affinity | Dissociates profilin-actin complexes, promoting actin polymerization. | [9] |

| Gelsolin | Binds with high affinity | Inhibits F-actin severing and capping activity.[10] | [10] |

| N-WASP | Synergistic with Cdc42 | Relieves autoinhibition, promoting Arp2/3 complex activation.[11][12] | [11][12] |

| Arp2/3 Complex | Binds with a K_d of 2.3 µM to actin filaments | Activated by N-WASP, which is in turn activated by PIP2.[6] | [6] |

| Formins | Binds to the GBD domain | Can regulate localization and activity.[13] | [13] |

Signaling Pathways and Regulatory Mechanisms

The influence of PtdIns(4,5)P2 on the actin cytoskeleton is not a simple one-to-one interaction but rather a complex network of signaling events. DiC8-PIP2, when introduced to cells or in vitro systems, can trigger these pathways, leading to significant rearrangements of the actin network.

Regulation of Actin-Binding Proteins by PtdIns(4,5)P2

PtdIns(4,5)P2 directly binds to and modulates the function of several key actin-binding proteins. This regulation is often allosteric, causing conformational changes that either activate or inhibit the protein's function.

References

- 1. The actin cytoskeleton and plasma membrane connection: PtdIns(4,5)P(2) influences cytoskeletal protein activity at the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Regulation of actin dynamics by PI(4,5)P2 in cell migration and endocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Lateral distribution of phosphatidylinositol 4,5-bisphosphate in membranes regulates formin- and ARP2/3-mediated actin nucleation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure, Subunit Topology, and Actin-binding Activity of the Arp2/3 Complex from Acanthamoeba - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Unbalancing the Phosphatidylinositol-4,5-bisphosphate–Cofilin Interaction Impairs Cell Steering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Regulation of actin assembly by PI(4,5)P2 and other inositol phospholipids: an update on possible mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Modulation of gelsolin function by phosphatidylinositol 4,5-bisphosphate | Semantic Scholar [semanticscholar.org]

- 11. Mechanism of N-Wasp Activation by Cdc42 and Phosphatidylinositol 4,5-Bisphosphate - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Structure, Dynamics, Lipid Binding, and Physiological Relevance of the Putative GTPase-binding Domain of Dictyostelium Formin C - PMC [pmc.ncbi.nlm.nih.gov]

PtdIns(4,5)P2 (1,2-dioctanoyl) as a Substrate for Phospholipase C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 1,2-dioctanoyl-phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) as a substrate for phospholipase C (PLC) enzymes. It covers the core biochemical principles, detailed experimental methodologies, and quantitative data to facilitate research and development in areas involving phosphoinositide signaling.

Introduction to the PtdIns(4,5)P2 Signaling Pathway

Phosphatidylinositol 4,5-bisphosphate is a crucial phospholipid component of cell membranes, acting as a key signaling molecule.[1] It serves as the primary substrate for phospholipase C (PLC), a family of enzymes central to cellular signal transduction.[2] The hydrolysis of PtdIns(4,5)P2 by PLC is a pivotal event in response to a multitude of extracellular signals, including hormones, neurotransmitters, and growth factors.[3]

This enzymatic reaction yields two essential second messengers: inositol (B14025) 1,4,5-trisphosphate (InsP3) and diacylglycerol (DAG).[4] InsP3 is a soluble molecule that diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca²⁺) stores.[4] Concurrently, the lipophilic DAG remains in the plasma membrane, where it activates protein kinase C (PKC).[5] This cascade of events, known as the IP3/DAG pathway, regulates a wide array of cellular processes, including proliferation, differentiation, apoptosis, and secretion.[1][2]

The use of PtdIns(4,5)P2 with short-chain fatty acids, such as the 1,2-dioctanoyl form, offers the advantage of increased solubility in aqueous solutions, making it an ideal substrate for in vitro enzymatic assays.

Phospholipase C Isoforms and Their Regulation

The mammalian PLC family consists of at least 13 isozymes, which are categorized into six subfamilies: β, γ, δ, ε, ζ, and η.[3][4] All PLC isoforms catalyze the hydrolysis of PtdIns(4,5)P2, but they differ in their mechanisms of activation and regulation, allowing for a diverse and specific cellular response to various stimuli.[3]

-

PLC-β (β1-4): These isoforms are primarily activated by G protein-coupled receptors (GPCRs) through the α-subunits of the Gq/11 family and by βγ-subunits of Gi/o proteins.[6]

-

PLC-γ (γ1-2): Activation of PLC-γ isoforms is dependent on tyrosine phosphorylation, typically initiated by receptor tyrosine kinases (RTKs) and non-receptor tyrosine kinases.[7]

-

PLC-δ (δ1, 3, 4): These isoforms are thought to be regulated by intracellular Ca²⁺ levels and their pleckstrin homology (PH) domain exhibits a high affinity for PtdIns(4,5)P2, which is crucial for their membrane localization and activity.[8]

-

PLC-ε: This isoform is uniquely regulated by both G proteins (Gα12/13 and Gβγ) and the Ras family of small GTPases.

-

PLC-ζ: Primarily found in sperm, PLC-ζ is considered a key factor in oocyte activation during fertilization, triggered by a rise in intracellular Ca²⁺.

-

PLC-η (η1-2): These isoforms are characterized by their high sensitivity to Ca²⁺ and are also regulated by Gβγ subunits.[2]

The distinct regulatory mechanisms of each PLC isoform allow for the fine-tuning of the PtdIns(4,5)P2 signaling pathway in response to specific cellular contexts and external cues.

Quantitative Analysis of PLC Activity with 1,2-dioctanoyl-PtdIns(4,5)P2

The kinetic parameters, Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are essential for characterizing the enzymatic activity of PLC isoforms with 1,2-dioctanoyl-PtdIns(4,5)P2. While comprehensive data for all isoforms with this specific substrate is not extensively compiled in a single source, the following table summarizes representative kinetic values found in the literature for closely related substrates and conditions. It is important to note that assay conditions, such as the presence of detergents and cofactors, can significantly influence these values.

| PLC Isoform | Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Notes and Conditions |

| PLC-η2 (purified) | PtdIns(4,5)P2 in phospholipid vesicles | 14.4 | 12.6 | Reconstituted with phospholipid vesicles.[2] |

| Plant PLC (partially purified) | PtdIns(4,5)P2 in deoxycholate mixed micelles | 45.5 (K_d for lipid) | Not specified | The study determined the equilibrium dissociation constant (K_d) for the lipid interface.[1] |

Note: The kinetic parameters of PLC enzymes are highly dependent on the physical state of the substrate (e.g., micelles, vesicles) and the presence of activators (e.g., Ca²⁺, G proteins). The dioctanoyl version of PtdIns(4,5)P2 is often used to simplify these assays by providing a water-soluble substrate.

Experimental Protocols for Measuring PLC Activity

Several methods can be employed to measure the activity of PLC on 1,2-dioctanoyl-PtdIns(4,5)P2. Non-radioactive assays are often preferred for their safety and convenience. Below is a detailed protocol for a colorimetric assay based on the detection of inositol phosphates, and an alternative malachite green-based assay.

Colorimetric Assay for Inositol Phosphate (B84403) Detection

This assay indirectly measures PLC activity by quantifying the inositol phosphate product.

Materials:

-

Purified PLC enzyme

-

1,2-dioctanoyl-PtdIns(4,5)P2 substrate

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 2 mM CaCl₂, 1 mM DTT)

-

Alkaline Phosphatase

-

Reagents for phosphate detection (e.g., ammonium (B1175870) molybdate (B1676688) and ascorbic acid)[5]

-

96-well microplate

-

Microplate reader

Procedure:

-

Reaction Setup:

-

Prepare a reaction mixture containing the assay buffer and the desired concentration of 1,2-dioctanoyl-PtdIns(4,5)P2.

-

Add the purified PLC enzyme to initiate the reaction. Include a control reaction without the enzyme.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a specific time period (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a quenching solution, such as an equal volume of 10% trichloroacetic acid (TCA).

-

-

Inositol Phosphate Hydrolysis:

-

Neutralize the reaction mixture.

-

Add alkaline phosphatase to the reaction mixture to hydrolyze the inositol phosphate product, releasing inorganic phosphate (Pi).

-

Incubate to allow for complete hydrolysis.

-

-

Phosphate Detection:

-

Add the phosphate detection reagents (ammonium molybdate and ascorbic acid) to the wells. This will form a colored complex with the released inorganic phosphate.[5]

-

Incubate at room temperature for color development.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at the appropriate wavelength (e.g., 700 nm) using a microplate reader.[5]

-

Create a standard curve using known concentrations of inorganic phosphate.

-

Calculate the amount of inositol phosphate produced in the enzymatic reaction by comparing the absorbance values to the standard curve.

-

Determine the specific activity of the PLC enzyme.

-

Malachite Green-Based Assay for Phosphate Detection

This is an alternative colorimetric method for quantifying the inorganic phosphate released after the alkaline phosphatase step.

Materials:

-

Same as in 4.1, but with a Malachite Green-based phosphate detection kit.

Procedure:

-

Enzymatic Reaction and Hydrolysis:

-

Follow steps 1-3 from the protocol in section 4.1.

-

-

Phosphate Detection with Malachite Green:

-

Add the Malachite Green reagent to each well. The reagent typically contains malachite green and ammonium molybdate in an acidic solution.

-

Incubate at room temperature for the specified time to allow for the formation of a colored complex between the phosphate and the reagents.

-

-

Data Acquisition and Analysis:

-

Measure the absorbance at approximately 620-660 nm.

-

Construct a standard curve with known phosphate concentrations.

-

Determine the amount of phosphate released and calculate the PLC activity.

-

Visualizing Signaling Pathways and Workflows

Diagrams are essential for understanding the complex relationships in signaling pathways and the logical flow of experimental procedures.

References

- 1. Kinetic Analysis of Phospholipase C from Catharanthus roseus Transformed Roots Using Different Assays - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Activation of Human Phospholipase C-η2 by Gβγ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. moodle2.units.it [moodle2.units.it]

- 5. Determination of the kinetic parameters for phospholipase C (Bacillus cereus) on different phospholipid substrates using a chromogenic assay based on the quantitation of inorganic phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. PHOSPHOLIPASE C - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. home.sandiego.edu [home.sandiego.edu]

An In-depth Technical Guide to the Discovery and Synthesis of PtdIns(4,5)P2 (1,2-dioctanoyl)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, synthesis, and biological significance of 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), a key variant of the critical signaling lipid Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2). This document details its central role in cellular signaling, provides methodologies for its synthesis and purification, and presents relevant quantitative data for research and development applications.

Discovery and Significance of PtdIns(4,5)P2

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a minor phospholipid component of cell membranes, was first identified as a key player in cellular signaling cascades.[1] It is now understood to be a central hub in signal transduction, acting both as a precursor to second messengers and as a direct signaling molecule.[2] PtdIns(4,5)P2 is primarily localized to the inner leaflet of the plasma membrane, where it regulates a vast array of cellular processes, including cytoskeletal dynamics, endocytosis, exocytosis, and the activity of ion channels and transporters.

The 1,2-dioctanoyl variant of PtdIns(4,5)P2, with its shorter fatty acid chains, offers increased solubility in aqueous solutions, making it a valuable tool for in vitro studies of PtdIns(4,5)P2-protein interactions and enzyme kinetics.

PtdIns(4,5)P2 in Cellular Signaling Pathways

PtdIns(4,5)P2 is a critical node in multiple signaling pathways. Two of the most well-characterized pathways are the Phospholipase C (PLC) pathway and the Phosphoinositide 3-kinase (PI3K) pathway.

The Phospholipase C (PLC) Pathway

Upon activation by various cell surface receptors, PLC hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). The subsequent increase in intracellular Ca2+ concentration activates a multitude of downstream cellular responses. DAG remains in the plasma membrane and, in conjunction with Ca2+, activates Protein Kinase C (PKC), which in turn phosphorylates a wide range of protein targets, modulating their activity.

The Phosphoinositide 3-Kinase (PI3K) Pathway

PtdIns(4,5)P2 is also a substrate for PI3K, which phosphorylates the 3'-hydroxyl group of the inositol ring to produce phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3).[3] PtdIns(3,4,5)P3 serves as a docking site on the plasma membrane for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as Protein Kinase B) and phosphoinositide-dependent kinase 1 (PDK1). This recruitment to the membrane leads to the activation of Akt and subsequent downstream signaling cascades that are crucial for cell growth, proliferation, survival, and metabolism.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phosphatidylinositol-3,4,5-Triphosphate and Cellular Signaling: Implications for Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

Biophysical Properties of PtdIns(4,5)P2 (1,2-dioctanoyl) in Lipid Bilayers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biophysical properties of the short-chain phosphoinositide, 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), commonly known as PtdIns(4,5)P2 (di-C8) or dioctanoyl-PIP2. Due to its strategic importance in cellular signaling and its utility as a research tool, a thorough understanding of its behavior within lipid bilayers is crucial for advancements in drug discovery and development. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways.

Core Biophysical Properties

PtdIns(4,5)P2 is a critical secondary messenger and a key component of the inner leaflet of the plasma membrane, where it regulates a multitude of cellular processes, including signal transduction, ion channel activity, and cytoskeletal dynamics. The 1,2-dioctanoyl variant, with its shorter acyl chains, exhibits distinct biophysical characteristics compared to its long-chain counterparts, making it a valuable tool for in vitro studies.

Physicochemical Characteristics

The fundamental physicochemical properties of PtdIns(4,5)P2 (1,2-dioctanoyl) are summarized in the table below.

| Property | Value | Reference |

| Synonyms | DOPI-4,5-P2, PIP2(8:0/8:0) | [1] |

| Molecular Formula | C25H46O19P3 • 3Na | [1] |

| Formula Weight | 812.5 g/mol | [1] |

| Purity | ≥97% | [1] |

| Formulation | Lyophilized powder | [1] |

| Solubility | PBS (pH 7.2): Freely soluble | [1] |

| CHCl3:CH3OH:H2O (3:2:1): 10 mg/ml | [1] |

Aggregation Behavior in Aqueous Solution

Due to its amphipathic nature, with a bulky, highly charged headgroup and short hydrophobic tails, dioctanoyl-PtdIns(4,5)P2 exhibits detergent-like properties and forms micelles in aqueous solutions above a certain concentration.

| Parameter | Value | Method | Reference |

| Critical MicelleConcentration (CMC) | ~3-4 mM (for diC8-PI(4)P) | Isothermal TitrationCalorimetry (ITC) | [2] |

Note: The CMC value provided is for the closely related diC8-PI(4)P. It is expected that the CMC of diC8-PI(4,5)P2 is in a similar millimolar range due to structural similarities.

Impact on Lipid Bilayer Properties

The incorporation of dioctanoyl-PtdIns(4,5)P2 into a lipid bilayer can significantly alter the membrane's physical properties. While specific experimental data for bilayers composed solely of or highly enriched with dioctanoyl-PtdIns(4,5)P2 is limited, studies on related systems provide valuable insights.

Molecular dynamics simulations of long-chain PtdIns(4,5)P2 in a 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) bilayer suggest that the presence of PIP2 can induce a slight contraction of the membrane, leading to a small decrease in the area per lipid. However, it's important to note that these are simulation results for a long-chain system and may not directly translate to the experimental behavior of the short-chain dioctanoyl variant.

X-ray diffraction studies on 1,2-dioleoyl-sn-glycero-3-phosphocholine (B1670884) (DOPC) bilayers containing long-chain PtdIns(4,5)P2 have shown that PIP2 can significantly affect structural parameters like headgroup width, bilayer thickness, and lamellar repeat spacing. At lower hydration levels, PIP2 was found to facilitate the formation of non-lamellar phases, such as hexagonal and stalk phases, which are intermediates in membrane fusion.[3]

Atomistic molecular dynamics simulations of asymmetric bilayers containing 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (B13819) (POPC) and PtdIns(4,5)P2 in the inner leaflet indicated that the addition of 20% PIP2 had a minimal impact on the mechanical properties of the bilayer, including bending rigidity and area compressibility.[4][5] In contrast, the presence of phosphatidylserine (B164497) (PS) was found to reduce the bending rigidity.[4][5]

Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a central hub in cellular signaling, serving as a substrate for key enzymes like phospholipase C (PLC) and phosphoinositide 3-kinase (PI3K).

Phospholipase C (PLC) Signaling Pathway

The activation of G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs) can lead to the activation of PLC.[6] PLC then hydrolyzes PtdIns(4,5)P2 into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[2][6][7] IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of calcium ions (Ca2+).[2][6][7] DAG remains in the plasma membrane and, in conjunction with Ca2+, activates protein kinase C (PKC).[6]

Phosphoinositide 3-Kinase (PI3K) Signaling Pathway

Upon activation by upstream signals, such as growth factors binding to RTKs, PI3K is recruited to the plasma membrane.[8] PI3K then phosphorylates the 3'-hydroxyl group of the inositol ring of PtdIns(4,5)P2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3 or PIP3).[8][9][10] PIP3 acts as a docking site for proteins containing pleckstrin homology (PH) domains, such as Akt (also known as protein kinase B) and PDK1, leading to their activation and subsequent downstream signaling cascades that regulate cell growth, proliferation, and survival.[8][9][10] The action of PI3K is counteracted by the phosphatase and tensin homolog (PTEN), which dephosphorylates PIP3 back to PIP2.[8]

Detailed Experimental Protocols

A variety of experimental techniques are employed to characterize the biophysical properties of PtdIns(4,5)P2 (1,2-dioctanoyl) and its effects on lipid bilayers. Below are detailed methodologies for key experiments.

Liposome (B1194612) Preparation by Thin-Film Hydration and Extrusion

This is a common method for preparing unilamellar vesicles (liposomes) with a defined lipid composition.

Materials:

-

PtdIns(4,5)P2 (1,2-dioctanoyl) and other desired lipids (e.g., POPC, cholesterol) in chloroform (B151607) or a chloroform/methanol mixture.

-

Round-bottom flask.

-

Rotary evaporator.

-

Hydration buffer (e.g., HEPES-buffered saline).

-

Liposome extruder with polycarbonate membranes of desired pore size (e.g., 100 nm).

-

Heating block or water bath.

Protocol:

-

Lipid Film Formation:

-

In a clean round-bottom flask, combine the desired lipids in the appropriate molar ratios from their stock solutions.

-

Attach the flask to a rotary evaporator.

-

Evaporate the organic solvent under reduced pressure while rotating the flask in a water bath set to a temperature above the highest phase transition temperature of the lipid mixture. This creates a thin, uniform lipid film on the inner surface of the flask.

-

Continue to apply vacuum for at least 1-2 hours to ensure complete removal of residual solvent.

-

-

Hydration:

-

Add the pre-warmed hydration buffer to the flask containing the lipid film.

-

Gently rotate the flask in the water bath for 30-60 minutes to allow the lipid film to swell and detach, forming multilamellar vesicles (MLVs).

-

-

Extrusion:

-

Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).

-

Transfer the MLV suspension to a syringe and pass it through the extruder a specified number of times (e.g., 11-21 passes) to form unilamellar vesicles of a more uniform size distribution. The extrusion should be performed at a temperature above the lipid mixture's phase transition temperature.

-

Differential Scanning Calorimetry (DSC) for Phase Transition Analysis

DSC is used to measure the heat changes that occur in a lipid sample as a function of temperature, allowing for the determination of the phase transition temperature (Tm).

Materials:

-

Liposome suspension (prepared as described above).

-

Differential scanning calorimeter.

-

Reference buffer.

Protocol:

-

Sample Preparation:

-

Accurately pipette a known volume of the liposome suspension into a DSC sample pan.

-

Pipette an equal volume of the reference buffer into a reference pan.

-

Seal both pans hermetically.

-

-

DSC Measurement:

-

Place the sample and reference pans in the calorimeter.

-

Equilibrate the system at a temperature below the expected phase transition.

-

Scan the temperature upwards at a defined rate (e.g., 1°C/min) through the phase transition region.

-

Record the differential heat flow between the sample and reference pans as a function of temperature.

-

The peak of the endothermic transition corresponds to the main phase transition temperature (Tm).

-

Micropipette Aspiration for Bending Rigidity Measurement

This technique measures the mechanical properties of giant unilamellar vesicles (GUVs), including the bending rigidity (kc).[11][12][13]

Materials:

-

GUV suspension.

-

Micropipette aspiration setup including a microscope, micromanipulator, pressure control system, and a camera.

-

Glass capillaries for pulling micropipettes.

Protocol:

-

GUV Preparation: Prepare GUVs (typically >10 µm in diameter) using a method like electroformation.

-

Micropipette Preparation: Pull glass capillaries to create micropipettes with a smooth, flat tip of a known inner diameter (typically 2-5 µm).

-

Aspiration:

-

Select a single, defect-free GUV in the observation chamber.

-

Bring the micropipette into contact with the GUV.

-

Apply a small suction pressure to aspirate a portion of the vesicle into the pipette.

-

Increase the suction pressure in small increments and record the corresponding length of the vesicle projection inside the pipette.

-

-

Data Analysis:

-

Plot the fractional change in vesicle area against the applied membrane tension.

-

The bending rigidity (kc) can be determined from the slope of this plot in the low-tension regime, where thermal undulations are dominant.[12]

-

Conclusion

PtdIns(4,5)P2 (1,2-dioctanoyl) is an indispensable tool for studying the myriad of cellular processes regulated by this critical phosphoinositide. Its distinct biophysical properties, particularly its solubility and micelle-forming capabilities, make it amenable to a wide range of in vitro assays. While a complete quantitative biophysical profile is still emerging, the available data and established experimental protocols provide a solid foundation for researchers and drug development professionals. A deeper understanding of how dioctanoyl-PtdIns(4,5)P2 interacts with and modifies lipid bilayers will undoubtedly fuel further discoveries in the complex world of cellular signaling and membrane biophysics.

References

- 1. Calorimetric studies of cytochrome oxidase-phospholipid interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cusabio.com [cusabio.com]

- 3. Effect of PIP2 on bilayer structure and phase behavior of DOPC: an X-ray scattering study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Mechanical properties of anionic asymmetric bilayers from atomistic simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. letstalkacademy.com [letstalkacademy.com]

- 7. meridian.allenpress.com [meridian.allenpress.com]

- 8. Striking a balance: PIP2 and PIP3 signaling in neuronal health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Reactome | CD28 bound PI3K phosphorylates PIP2 to PIP3 [reactome.org]

- 10. Reactome | Synthesis of PIP3 from PIP2 by PI3K [reactome.org]

- 11. Influence of the bending rigidity and the line tension on the mechanical stability of micropipette aspirated vesicles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Determining the Bending Rigidity of Free-Standing Planar Phospholipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Micropipet aspiration for measuring elastic properties of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pivotal Role of PtdIns(4,5)P2 in Ion Channel Regulation: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Core Mechanisms of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) in Modulating Ion Channel Function.

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane, has emerged as a critical regulator of a vast array of cellular processes.[1] Beyond its role as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), PtdIns(4,5)P2 directly interacts with and modulates the function of numerous membrane proteins, most notably ion channels. This direct regulation is a fundamental mechanism for controlling cellular excitability, signaling, and transport. PtdIns-(4,5)-P2 (1,2-dioctanoyl) is a synthetic, water-soluble analog of PtdIns(4,5)P2 that is widely used in experimental settings to investigate these interactions due to its ability to be directly applied to the intracellular face of the plasma membrane. This guide provides a comprehensive technical overview of the role of PtdIns(4,5)P2 in ion channel regulation, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

The General Mechanism of PtdIns(4,5)P2-Mediated Ion Channel Regulation

PtdIns(4,5)P2 exerts its influence on ion channels primarily through direct electrostatic interactions between the negatively charged phosphate (B84403) groups of its inositol headgroup and positively charged amino acid residues within the channel protein. These interactions can lead to conformational changes that alter the channel's gating properties, including its open probability, voltage sensitivity, and desensitization. The concentration of PtdIns(4,5)P2 in the plasma membrane is dynamically regulated by a network of lipid kinases and phosphatases, as well as by signaling pathways that activate phospholipase C (PLC), which hydrolyzes PtdIns(4,5)P2.[1] This dynamic regulation allows for a rapid and localized control of ion channel activity in response to various extracellular and intracellular signals.

Key Ion Channel Families Regulated by PtdIns(4,5)P2

A diverse range of ion channels are now known to be modulated by PtdIns(4,5)P2. The following sections summarize the quantitative aspects of this regulation for several key families.

Inwardly Rectifying Potassium (Kir) Channels

Kir channels are crucial for setting the resting membrane potential in many cell types. PtdIns(4,5)P2 is a potent activator of most Kir channels, and its presence is often obligatory for channel activity. The affinity of Kir channels for PtdIns(4,5)P2 varies among different subfamilies, which contributes to their differential regulation by signaling pathways that deplete PtdIns(4,5)P2.

| Channel Subtype | Apparent Affinity (Kd/EC50) | Key Quantitative Effects | References |

| Kir2.1 | ~0.01% of membrane lipid | Open probability increases to ~0.4 at 1% PIP2. | [2] |

| Kir2.2 | ~15 µM (for C8-PI(4,5)P2) | Activity increases over a concentration range of 0 to 15 µM. | [3] |

| ENaC | 22 ± 0.66 μM | Maximal open probability of 0.411 ± 0.0156. | [4] |

Voltage-Gated Potassium (KCNQ) Channels

KCNQ channels, which underlie the M-current in neurons, are critical for regulating neuronal excitability. Depletion of PtdIns(4,5)P2 leads to the closure of KCNQ channels, and this is a key mechanism by which Gq-coupled receptors modulate neuronal activity.[5]

| Channel Subtype | Apparent Affinity (Kd/EC50) | Key Quantitative Effects | References |

| KCNQ2/3 | Not explicitly stated | Current rises by ~30% when PtdIns(4,5)P2 is overproduced. | [5][6] |

| KCNQ1/KCNE1 | Highly sensitive to PIP2 depletion | Channel function is heavily reliant on PIP2. | [7][8] |

Transient Receptor Potential (TRP) Channels

TRP channels are a diverse family of cation channels involved in a wide range of sensory processes. The regulation of TRP channels by PtdIns(4,5)P2 is complex, with both activation and inhibition reported for different channel subtypes.

| Channel Subtype | Apparent Affinity (Kd/EC50) | Key Quantitative Effects | References |

| TRPV1 | EC50: 4.9 ± 2.7 µM (with 10 µM capsaicin), 3.2 ± 0.2 µM (before capsaicin) | PtdIns(4,5)P2 potentiates capsaicin-induced currents. | [9][10] |

| TRPM8 | EC50: 12 µM (in the presence of menthol) | PtdIns(4,5)P2 is essential for channel function. | [4][11] |

| TRPC5 | Not explicitly stated | Inclusion of diC8–PIP2 in the pipette solution decreased the rate and extent of desensitization. | [1] |

Voltage-Gated Calcium (CaV) Channels

CaV channels play a central role in a multitude of physiological processes, including neurotransmitter release, muscle contraction, and gene expression. PtdIns(4,5)P2 has a dual regulatory role on many CaV channels, both maintaining their activity and modulating their voltage-dependence.

| Channel Subtype | Apparent Affinity (Kd/EC50) | Key Quantitative Effects | References |

| CaV1.2 | Not explicitly stated | PIP2 depletion suppresses CaV1.2 currents. | [12][13] |

| CaV2.1 (P/Q-type) | Not explicitly stated | PtdIns(4,5)P2 inhibits channels by shifting the voltage dependence of activation to more positive potentials. | [14] |

| CaV2.2 (N-type) | Not explicitly stated | Hydrolysis of PIP2 is responsible for voltage-independent inhibition. | [15] |

Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels

HCN channels are crucial for pacemaking activity in the heart and brain. PtdIns(4,5)P2 enhances the activity of HCN channels by shifting their voltage-dependence of activation to more depolarized potentials.

| Channel Subtype | Apparent Affinity (Kd/EC50) | Key Quantitative Effects | References |

| HCN2 | Not explicitly stated | Shifts the activation curve to more positive potentials in a dose-dependent manner. A +13.9 ± 1.6-mV shift was observed in a mutant channel. | [1] |

| SpIH (sea urchin) | Not explicitly stated | Right shift of the voltage dependence of activation by ~10 mV. |

Signaling Pathways and Experimental Workflows

The regulation of ion channels by PtdIns(4,5)P2 is embedded within complex cellular signaling networks. A common pathway involves the activation of G-protein coupled receptors (GPCRs), leading to the activation of Phospholipase C (PLC) and subsequent hydrolysis of PtdIns(4,5)P2.

Investigating the interaction between PtdIns(4,5)P2 and ion channels involves a combination of electrophysiological and biochemical techniques. A typical experimental workflow is outlined below.

Detailed Experimental Protocols

Inside-Out Patch-Clamp with diC8-PtdIns(4,5)P2 Application

This technique allows for the direct application of water-soluble PtdIns(4,5)P2 analogs to the intracellular face of a membrane patch containing the ion channel of interest.

Materials:

-

Pipette Solution (extracellular-like): 140 mM NaCl, 5 mM CsCl, 10 mM HEPES, 2 mM MgCl2, 2 mM CaCl2, 10 mM glucose, pH 7.4 with NaOH.[1]

-

Bath Solution (intracellular-like): 130 mM KCl, 5 mM HEPES, 5 mM K2EDTA, pH 7.4 with KOH.[9]

-

diC8-PtdIns(4,5)P2 stock solution: 10 mM in water.[9]

-

Patch-clamp rig with amplifier, micromanipulator, and perfusion system.

-

Borosilicate glass capillaries for pipette fabrication.

Procedure:

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 5-8 MΩ when filled with pipette solution.[1]

-

Establish a giga-ohm seal on a cell expressing the ion channel of interest.

-

Excise the patch to achieve the inside-out configuration. This exposes the intracellular face of the membrane to the bath solution.

-

Record baseline channel activity in the intracellular-like bath solution.

-

Perfuse the bath with solutions containing various concentrations of diC8-PtdIns(4,_5)-P2 (typically ranging from 1 µM to 100 µM).

-

Record channel activity at each concentration to determine the dose-response relationship.

-

Data can be analyzed to determine EC50 values and changes in channel gating parameters.

Protein-Lipid Overlay Assay

This is a qualitative or semi-quantitative method to screen for interactions between a purified protein and various lipids, including PtdIns(4,5)P2.

Materials:

-

Nitrocellulose or PVDF membrane.

-

PtdIns(4,5)P2 and other control lipids.

-

Purified ion channel protein or a domain of interest with an epitope tag (e.g., GST, His).

-

Blocking buffer (e.g., 3% fatty acid-free BSA in TBS-T).

-

Primary antibody against the epitope tag.

-

HRP-conjugated secondary antibody.

-

Chemiluminescence detection reagents.

Procedure:

-

Dissolve lipids in an appropriate solvent (e.g., methanol:chloroform:water 2:1:0.8) and spot serial dilutions (e.g., 1 to 500 pmol) onto the nitrocellulose membrane.

-

Allow the membrane to dry completely at room temperature for 1 hour.

-

Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C with gentle agitation.

-

Incubate the membrane with the purified protein (e.g., 1-10 nM) in blocking buffer overnight at 4°C.

-

Wash the membrane extensively with wash buffer (e.g., TBS-T) for a total of 50 minutes with multiple changes of buffer.

-

Incubate with the primary antibody for 1 hour at room temperature.

-

Wash the membrane as in step 5.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane extensively for 1 hour with multiple changes of wash buffer.

-

Detect the bound protein using a chemiluminescence substrate and imaging system. The intensity of the spots indicates the strength of the interaction.

Conclusion

The regulation of ion channels by PtdIns(4,5)P2 is a fundamental and widespread mechanism that fine-tunes cellular excitability and signaling. The use of synthetic analogs like PtdIns-(4,5)-P2 (1,2-dioctanoyl) in combination with techniques such as patch-clamping and lipid-protein interaction assays has been instrumental in dissecting the quantitative and mechanistic details of these interactions. A thorough understanding of how PtdIns(4,5)P2 modulates specific ion channels is crucial for elucidating their physiological roles and for the development of novel therapeutic strategies targeting these pathways. This guide provides a foundational framework for researchers and drug development professionals to explore this exciting and rapidly evolving field.

References

- 1. PIP2 regulation of TRPC5 channel activation and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PIP2 Interacts Electrostatically with MARCKS-like Protein-1 and ENaC in Renal Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. GraphViz Examples and Tutorial [graphs.grevian.org]

- 5. researchgate.net [researchgate.net]

- 6. Structural basis of PIP2 activation of the classical inward rectifier K+ channel Kir2.2 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 9. Acute phosphatidylinositol 4,5 bisphosphate depletion destabilizes sarcolemmal expression of cardiac L-type Ca2+ channel CaV1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dual regulation of voltage-gated calcium channels by PtdIns(4,5)P2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Protein Membrane Overlay Assay: A Protocol to Test Interaction Between Soluble and Insoluble Proteins in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Inhibition of the proton-activated chloride channel PAC by PIP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. liverpool.ac.uk [liverpool.ac.uk]

- 15. An improved protein lipid overlay assay for studying lipid–protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of Dioctanoyl Chains in Phosphatidylinositol 4,5-Bisphosphate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2 or PIP2) is a critical, albeit minor, phospholipid component of cellular membranes, primarily enriched in the plasma membrane. It stands at the crossroads of cellular signaling, acting as a precursor for second messengers like inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG), and as a direct binding partner and regulator for a vast array of proteins.[1][2] Its involvement spans crucial cellular processes including cytoskeletal organization, membrane trafficking (endocytosis and exocytosis), and the modulation of ion channels and transporters.[3][4][5]

The study of PtdIns(4,5)P2's functions is complicated by its amphipathic nature, with a polar inositol headgroup and long, hydrophobic acyl chains that anchor it within the lipid bilayer. This insolubility in aqueous solutions poses significant challenges for in vitro biochemical and cell-based assays. To circumvent these issues, researchers have turned to synthetic analogs of PtdIns(4,5)P2 with modified acyl chains. Among the most significant of these is 1,2-dioctanoyl-sn-glycero-3-phospho-(1'-myo-inositol-4',5'-bisphosphate), or dioctanoyl PtdIns(4,5)P2 (diC8-PtdIns(4,5)P2). This guide delves into the technical significance of the dioctanoyl chains and their impact on PtdIns(4,5)P2 research, providing a comprehensive overview of its properties, applications, and the experimental methodologies it enables.

The Significance of Short-Chain Acyl Groups: The Dioctanoyl Advantage

The defining feature of dioctanoyl PtdIns(4,5)P2 is the replacement of the long, saturated or unsaturated fatty acid chains found in natural PtdIns(4,5)P2 (typically C16 to C20) with two short, eight-carbon (C8) octanoyl chains. This seemingly simple modification dramatically alters the molecule's physicochemical properties, bestowing several advantages for experimental design.

-

Enhanced Water Solubility: The primary advantage of the dioctanoyl chains is the significant increase in water solubility compared to its long-chain counterparts. While not freely soluble in the same manner as a simple salt, diC8-PtdIns(4,5)P2 can be readily dispersed in aqueous buffers, often forming micelles. This property eliminates the need for detergents or organic solvents to handle the lipid, simplifying the preparation of experimental solutions and allowing for its direct introduction into aqueous environments.[6]

-

Facilitated Delivery in Cellular and In Vitro Systems: The increased solubility allows for more controlled and direct delivery of PtdIns(4,5)P2 in various assays. For instance, in electrophysiological studies, diC8-PtdIns(4,5)P2 can be included in the whole-cell patch pipette solution and dialyzed directly into the cell, allowing researchers to study its effects on ion channels in real-time.[6] This method has been instrumental in demonstrating the direct regulatory role of PtdIns(4,5)P2 on channels like KCNQ and Kir channels.

-

Utility in Protein-Lipid Interaction Studies: In vitro binding assays are crucial for identifying and characterizing proteins that interact with PtdIns(4,5)P2. The use of diC8-PtdIns(4,5)P2 simplifies these experiments, including liposome-based methods and protein-lipid interaction by fluorescence (PLIF), as it can be incorporated into model membranes more easily or used in solution-based assays.[7]

Quantitative Data and Comparative Properties

The choice of a synthetic phosphoinositide is dictated by the experimental requirements. The acyl chain length is a primary determinant of its physical properties and, consequently, its application.

| Property | Dioctanoyl PtdIns(4,5)P2 (diC8) | Dihexanoyl PtdIns(4,5)P2 (diC6) | Dipalmitoyl PtdIns(4,5)P2 (diC16) |

| Synonyms | PI(4,5)P2 (8:0/8:0) | DHPI-4,5-P2 | DPPI(4,5)P2 |

| Formula Weight | ~812.5 g/mol (sodium salt)[8] | ~756.4 g/mol (sodium salt)[9] | ~894.7 g/mol |

| Acyl Chain Length | C8:0 / C8:0 | C6:0 / C6:0 | C16:0 / C16:0 |

| Solubility in PBS (pH 7.2) | Freely soluble[8] | Sparingly soluble (1-10 mg/mL)[9] | Insoluble |

| Critical Micelle Conc. (CMC) | In the micromolar range | Higher than diC8 | Does not form micelles; forms bilayers |

| Primary Applications | Whole-cell patch clamp, enzyme assays, in vitro binding studies, micelle-based assays.[6] | Similar to diC8 but with higher CMC; less commonly used. | Liposome and bilayer formation, studies requiring a stable membrane environment. |

Key Signaling Pathways Involving PtdIns(4,5)P2

PtdIns(4,5)P2 is a central hub in signal transduction. Its levels are tightly regulated by a series of kinases and phosphatases. Understanding this pathway is essential for contextualizing research that utilizes PtdIns(4,5)P2 analogs.

Caption: Core PtdIns(4,5)P2 signaling pathways.

Experimental Protocols Utilizing Dioctanoyl PtdIns(4,5)P2

The unique properties of diC8-PtdIns(4,5)P2 enable a range of experimental protocols that would be difficult or impossible with long-chain analogs.

Whole-Cell Patch Clamp Analysis of Ion Channel Modulation

This technique is used to measure the electrical currents of a single cell while introducing substances directly into the cytoplasm.

Objective: To determine if PtdIns(4,5)P2 directly modulates the activity of a specific ion channel.

Methodology:

-

Prepare Pipette Solution: Dissolve diC8-PtdIns(4,5)P2 in the standard internal pipette solution to a final concentration (typically 10-100 µM). Vortex thoroughly to ensure complete dispersion.

-

Cell Preparation: Culture cells expressing the ion channel of interest on glass coverslips suitable for microscopy.

-

Establish Whole-Cell Configuration: Using a micropipette filled with the diC8-PtdIns(4,5)P2-containing solution, form a high-resistance seal (giga-seal) with the plasma membrane of a target cell.

-

Rupture Membrane: Apply gentle suction to rupture the patch of membrane under the pipette tip, establishing the whole-cell configuration. The contents of the pipette will begin to dialyze into the cell.

-

Record Currents: Apply a voltage protocol appropriate for the channel being studied and record the resulting ionic currents. Monitor the current over time (typically 5-10 minutes) to observe changes as diC8-PtdIns(4,5)P2 diffuses into the cell and reaches its target.

-

Control: Perform parallel experiments using a pipette solution lacking diC8-PtdIns(4,5)P2 to control for current "rundown" or other time-dependent effects.[6][10]

References

- 1. PtdIns(4,5)P2-mediated cell signaling: emerging principles and PTEN as a paradigm for regulatory mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Phosphatidylinositol 4,5-bisphosphate - Wikipedia [en.wikipedia.org]

- 3. Emerging roles of PtdIns(4,5)P2 – beyond the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. PI(4,5)P2: signaling the plasma membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging roles of PtdIns(4,5)P2--beyond the plasma membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methods to study phosphoinositide regulation of ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Liposome-Based Methods to Study Protein-Phosphoinositide Interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. caymanchem.com [caymanchem.com]

- 9. caymanchem.com [caymanchem.com]

- 10. Experiments to Test the Role of Phosphatidylinositol 4,5-Bisphosphate in Neurotransmitter-Induced M-Channel Closure in Bullfrog Sympathetic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Phosphatidylinositol 4,5-bisphosphate in Focal Adhesion Dynamics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the critical role of Phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2), a key signaling phospholipid, in the intricate regulation of focal adhesions. Focal adhesions are complex macromolecular structures that act as the crucial interface between a cell's internal actin cytoskeleton and the surrounding extracellular matrix. Their dynamic assembly and disassembly are fundamental to a host of cellular processes, including adhesion, migration, proliferation, and differentiation. Understanding the molecular mechanisms that govern focal adhesion turnover is paramount for research in cancer biology, tissue engineering, and the development of novel therapeutics targeting these processes. This guide details the signaling pathways influenced by PtdIns(4,5)P2, presents quantitative data on its effects, and provides detailed experimental protocols for its study.

The Dynamic Fluctuation of PtdIns(4,5)P2 at Focal Adhesions

A growing body of evidence indicates that the local concentration of PtdIns(4,5)P2 is not static but rather undergoes dynamic changes that are tightly coupled with the lifecycle of focal adhesions.[1][2][3][4] Studies in various cell types, including the MDA-MB-231 breast cancer cell line, have demonstrated that PtdIns(4,5)P2 levels increase during the assembly phase of focal adhesions and subsequently decline during their disassembly.[1][2][3][4] This spatio-temporal regulation of PtdIns(4,5)P2 is crucial for the timely recruitment and activation of key focal adhesion proteins.

The synthesis of PtdIns(4,5)P2 at the plasma membrane is primarily catalyzed by phosphatidylinositol 4-phosphate 5-kinase (PIP5K).[4] The recruitment of PIP5K to focal adhesion sites, often mediated by the protein talin, leads to a localized enrichment of PtdIns(4,5)P2.[4] This localized pool of PtdIns(4,5)P2 then acts as a docking site and allosteric regulator for a multitude of focal adhesion components.

PtdIns(4,5)P2-Mediated Signaling Pathways in Focal Adhesion Regulation

PtdIns(4,5)P2 stands at a critical nexus of signaling pathways that converge to control focal adhesion dynamics and cell migration. Its metabolism by two key enzymes, Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K), generates second messengers that propagate downstream signals.[1][2][3]

-

The PLC Pathway: PLC hydrolyzes PtdIns(4,5)P2 to produce inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, can be acted upon by diacylglycerol kinase (DAGK) and can activate protein kinase C (PKC).[1][2][3] Inhibition of both DAGK and PKC has been shown to significantly impede focal adhesion turnover and slow down cell migration, highlighting the importance of this branch of PtdIns(4,5)P2 signaling.[1][2][3]

-

The PI3K Pathway: PI3K phosphorylates PtdIns(4,5)P2 to generate phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), another critical signaling lipid. While the levels of PtdIns(4,5)P2 fluctuate with focal adhesion turnover, PtdIns(3,4,5)P3 levels have been observed to remain more constant during this process.[5] However, PI3K inhibition does affect the rate of focal adhesion turnover, suggesting a complex interplay between these two phosphoinositides.[1][2][3]

The following diagram illustrates the central role of PtdIns(4,5)P2 and its metabolic pathways in the regulation of focal adhesions.

Caption: PtdIns(4,5)P2 signaling pathways regulating focal adhesion turnover.

Key Protein Interactions with PtdIns(4,5)P2 at Focal Adhesions

PtdIns(4,5)P2 directly interacts with and modulates the function of several core focal adhesion proteins, thereby influencing the structural integrity and signaling capacity of these adhesive structures.

-

Talin: This large adaptor protein is a crucial link between integrins and the actin cytoskeleton. PtdIns(4,5)P2 binding to the FERM domain of talin is thought to relieve its autoinhibitory conformation, promoting its activation and subsequent binding to integrins.[6][7][8] This interaction is a critical initial step in the formation of focal adhesions.

-

Vinculin: Another key scaffolding protein, vinculin, is recruited to focal adhesions and contributes to their stability. PtdIns(4,5)P2 can bind to vinculin, and this interaction is believed to play a role in regulating adhesion-site turnover.[9]

-

Focal Adhesion Kinase (FAK): FAK is a non-receptor tyrosine kinase that is a central signaling hub within focal adhesions. PtdIns(4,5)P2 binding to a basic region in the FAK FERM domain induces clustering of FAK and promotes a conformational change that facilitates its autophosphorylation and activation.[10] This activation is a key event in downstream signaling from integrins.

The interplay between PtdIns(4,5)P2 and these proteins is essential for the proper assembly and maturation of focal adhesions.

Caption: Key protein interactions with PtdIns(4,5)P2 in focal adhesions.

Quantitative Data on the Effects of Modulating PtdIns(4,5)P2 Signaling

Pharmacological inhibition of the enzymes that metabolize PtdIns(4,5)P2 has provided valuable quantitative insights into the role of this lipid in focal adhesion dynamics and cell migration. The following tables summarize key findings from studies using inhibitors of PLC, PI3K, DAGK, and PKC.

Table 1: Effect of PLC and PI3K Inhibition on PtdIns(4,5)P2-Vinculin Colocalization

| Inhibitor | Target | Concentration | Change in Spearman's Rank Correlation (PtdIns(4,5)P2 and Vinculin) |

| U73122 | PLC | 0.5 µM | Increased from 0.37 ± 0.02 to 0.50 ± 0.05 |

| LY294002 | PI3K | 25 µM | Increased from 0.37 ± 0.02 to 0.43 ± 0.03 |

| Data from a study on MDA-MB-231 cells.[1] |

Table 2: Effect of DAG Kinase and PKC Inhibition on Focal Adhesion Duration and Cell Migration

| Inhibitor | Target | Concentration | Focal Adhesion Duration (s) | Cell Migration Speed (µm/h) |

| Control | - | - | 33.0 ± 0.6 | 14 ± 0.9 |

| R59-022 | DAG Kinase | 3 µM | 38.0 ± 0.6 | 8.0 ± 0.6 |

| Go 6976 | PKC | 10⁻³ µM | 39.0 ± 0.9 | 7 ± 0.6 |

| Data from a study on MDA-MB-231 cells.[1] |

Experimental Protocols

The study of PtdIns(4,5)P2 in focal adhesions often involves live-cell imaging of fluorescent biosensors and immunofluorescence staining of fixed cells. Below are detailed protocols for these key experimental approaches.

Protocol 1: Live-Cell Imaging of PtdIns(4,5)P2 Dynamics at Focal Adhesions

This protocol describes the visualization of PtdIns(4,5)P2 and a focal adhesion marker in living cells to monitor their dynamic colocalization.

Materials:

-

MDA-MB-231 cells (or other cell line of interest)

-

Complete cell culture medium

-

Plasmid encoding a PtdIns(4,5)P2 biosensor (e.g., mCherry-PLCδ1-PH)

-

Plasmid encoding a fluorescently tagged focal adhesion protein (e.g., GFP-Vinculin or GFP-Zyxin)

-

Transfection reagent (e.g., PEI)

-

Glass-bottom imaging dishes (e.g., from ibidi)

-

Confocal microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Seed MDA-MB-231 cells onto glass-bottom imaging dishes and allow them to adhere and grow to an appropriate confluency for transfection.

-

Co-transfection: Co-transfect the cells with the plasmids encoding the PtdIns(4,5)P2 biosensor and the fluorescently tagged focal adhesion protein using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubation: Incubate the cells overnight to allow for protein expression.

-

Live-Cell Imaging:

-